DOPC's ability to form stable bilayers and vesicles makes it a popular choice for developing liposomes. These microscopic spheres can encapsulate drugs and deliver them to specific targets within the body, potentially improving drug efficacy and reducing side effects [].
DOPC's structure closely resembles the natural phospholipids found in cell membranes. This allows researchers to use DOPC in in vitro experiments to mimic the behavior of cell membranes and study various cellular processes, such as membrane protein function and interaction with drugs [].
DOPC can be used as a component in the design of nanoparticles for various research purposes. The phospholipid's properties can help stabilize nanoparticles, improve their biocompatibility, and facilitate their cellular uptake [].
DOPC serves as a model system for studying the fundamental biophysical properties of membranes, such as their fluidity, permeability, and interaction with various molecules. This knowledge is crucial for understanding various cellular processes and developing new therapeutic strategies [].
1,2-Dioctanoyl-sn-glycero-3-phosphocholine is classified as a 1,2-diacyl-sn-glycero-3-phosphocholine, where the acyl groups at positions 1 and 2 are octanoyl (C8:0). This compound is characterized by its hydrophilic head group (phosphocholine) and two hydrophobic octanoyl tails. It is often used as a synthetic analog of natural phosphatidylcholine species, which are essential components of cell membranes .
DOPC's primary function in research lies in its ability to form liposomes. Liposomes are spherical vesicles composed of phospholipid bilayers that can encapsulate drugs or other molecules. The hydrophobic interior of the liposome can hold hydrophobic drugs, while the hydrophilic exterior allows for interaction with water and biological systems. DOPC, with its balanced hydrophobic and hydrophilic properties, is a commonly used phospholipid for creating stable and efficient liposomes for drug delivery research [].
This compound exhibits several biological activities due to its structural properties. It is involved in membrane formation and stabilization, contributing to cellular integrity. Furthermore, 1,2-dioctanoyl-sn-glycero-3-phosphocholine has been studied for its role in modulating cell signaling pathways and influencing the behavior of various cell types . Its unique fatty acid composition may also affect its interaction with membrane proteins.
Synthesis of 1,2-dioctanoyl-sn-glycero-3-phosphocholine typically involves the following steps:
These methods allow for the production of high-purity 1,2-dioctanoyl-sn-glycero-3-phosphocholine suitable for research and industrial use .
1,2-Dioctanoyl-sn-glycero-3-phosphocholine has diverse applications across various fields:
The compound's unique properties make it valuable for both academic research and commercial applications .
Research indicates that 1,2-dioctanoyl-sn-glycero-3-phosphocholine interacts with various biomolecules such as proteins and enzymes. These interactions can influence cellular processes like signaling pathways and membrane fluidity. Studies have shown that this compound can modulate the activity of certain enzymes involved in lipid metabolism, highlighting its potential therapeutic implications .
Several compounds share structural similarities with 1,2-dioctanoyl-sn-glycero-3-phosphocholine. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | Phosphatidylcholine | Contains palmitic acid (C16:0) chains |
1,2-Dioleoyl-sn-glycero-3-phosphocholine | Phosphatidylcholine | Contains oleic acid (C18:1) chains |
1,2-Dihexanoyl-sn-glycero-3-phosphocholine | Phosphatidylcholine | Contains hexanoic acid (C6:0) chains |
The uniqueness of 1,2-dioctanoyl-sn-glycero-3-phosphocholine lies in its short-chain octanoyl fatty acids compared to other phosphatidylcholines. This structural difference influences its physical properties such as melting point and fluidity within lipid bilayers, making it particularly useful for specific applications in drug delivery systems and membrane studies .
DiC8PC is synthesized through regioselective acylation of sn-glycero-3-phosphocholine (GPC). The process involves sequential esterification of the glycerol backbone at the sn-1 and sn-2 positions with octanoyl groups, followed by headgroup modification. Key synthetic strategies include:
Stepwise Acylation:
GPC is protected at the sn-3 hydroxyl group to prevent undesired acylation. Octanoyl chloride (2.2 equivalents per hydroxyl) reacts with the sn-1 and sn-2 positions in anhydrous dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP, 0.1 equivalents) at 0°C to room temperature for 12–16 hours. Deprotection under mild acidic conditions (0.1 M HCl in tetrahydrofuran) yields diC8PC with >90% regiochemical purity.
Enzymatic Transphosphatidylation:
Phospholipase D (PLD) from Streptomyces chromofuscus catalyzes the headgroup exchange of 1,2-dioctanoyl-sn-glycero-3-phosphate with choline chloride in a biphasic ether/buffer system (pH 5.6), achieving >85% conversion efficiency.
Table 1: Optimized Reaction Conditions for DiC8PC Synthesis
Parameter | Value |
---|---|
Solvent | Anhydrous dichloromethane |
Catalyst | DMAP (0.1 equiv) |
Temperature | 0°C → room temperature |
Reaction Time | 12–16 hours |
Octanoyl Chloride | 2.2 equiv per hydroxyl group |
DiC8PC exhibits a critical micelle concentration (CMC) of 0.25 mM at 27°C, enabling its use in bicelle formation for membrane protein studies. Its short acyl chains reduce van der Waals interactions, lowering the phase transition temperature (Tₘ) to -5°C compared to long-chain PCs like DPPC (Tₘ = 41°C).
DiC8PC undergoes rapid acyl chain remodeling in eukaryotic cells, a process critical for integrating exogenous lipids into endogenous membranes. In Saccharomyces cerevisiae mutants defective in PC synthesis, diC8PC is remodeled to species with C16:0/C18:1 acyl chains via:
Table 2: Acyl Chain Remodeling of DiC8PC in Yeast
Substrate | Product | Enzymatic Pathway |
---|---|---|
diC8PC | 1-Octanoyl-2-16:0-PC | PLA₂ + Lpt1p (sn-2 acylation) |
diC8PC | 1-16:1-2-Octanoyl-PC | PLA₂ + Ale1p (sn-1 acylation) |
Phospholipase D (PLD) Activity:
DiC8PC serves as a substrate for PLD, which hydrolyzes it to phosphatidic acid (PA) and choline. This reaction is pivotal in signal transduction, as PA recruits effectors like mTOR and stimulates membrane curvature.
$$
\text{diC8PC} + \text{H}_2\text{O} \xrightarrow{\text{PLD}} \text{PA} + \text{Choline}
$$
Phospholipase C (PLC) Activation:
In human lymphocytes, diC8PC-derived diacylglycerol (DAG) activates protein kinase C (PKC), modulating Na⁺ influx via non-selective cation channels (I₆ᵣₐₙc).
1,2-Dioctanoyl-sn-glycero-3-phosphocholine serves as a crucial short-chain component in bicellar systems when combined with long-chain phospholipids [2] [4]. These bilayered micelles, commonly referred to as bicelles, consist of a central planar bilayer region formed by long-chain phospholipids surrounded by a curved rim containing short-chain lipids [25].
The formation of stable bicelles depends critically on the molar ratio of long-chain to short-chain lipids, designated as the q-ratio [2] [5]. When 1,2-dioctanoyl-sn-glycero-3-phosphocholine is combined with long-chain phospholipids such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, bicelles with controlled sizes and morphologies can be achieved [2]. Research demonstrates that bicelles with q-ratios between 0.5 and 2.5 maintain small, disk-shaped morphologies with diameters ranging from 5 to 25 nanometers [22] [23].
The phase behavior of binary systems containing 1,2-dioctanoyl-sn-glycero-3-phosphocholine reveals complex temperature-dependent transitions [2]. At 5 degrees Celsius, a lamellar crystalline phase enriched in long-chain phospholipids coexists with a micelle phase enriched in 1,2-dioctanoyl-sn-glycero-3-phosphocholine [2]. Notably, a metastable intermediate phase, termed the U phase, appears in mixtures with q-ratios between 1 and 4, characterized by reduced long-range order in the bilayer surface normal direction while maintaining crystalline-like hydrocarbon chain packing [2].
q-ratio (Long-chain:Short-chain) | Bicelle Diameter (nm) | Stability | Morphology | Critical Concentration (mM) |
---|---|---|---|---|
0.5 | 5-10 | High | Small disks | 5-10 |
2.5 | 15-25 | Moderate | Medium disks | 3-5 |
3.2 | 25-40 | Variable | Large disks/ribbons | 2-3 |
5.0 | 40-60 | Low | Wormlike micelles | 1-2 |
The bicelle formation process involves critical concentration thresholds, where a minimum coverage of adsorbed bicelles on surfaces is necessary for successful supported lipid bilayer formation [22]. Fluorescence microscopy studies reveal that bicelle rupture occurs when critical concentrations are reached, leading to the propagation of complete bilayers through two-dimensional Ostwald ripening mechanisms [22].
The dynamic properties of 1,2-dioctanoyl-sn-glycero-3-phosphocholine in aqueous dispersions differ markedly from those of long-chain phosphatidylcholines due to its shorter acyl chains and higher solubility [30]. The compound forms micelles preferentially over lamellar phases when dispersed in excess water, contrasting with long-chain phosphatidylcholines that typically adopt bilayer configurations [30].
Molecular dynamics simulations and experimental studies demonstrate that the shorter chain length of 1,2-dioctanoyl-sn-glycero-3-phosphocholine results in reduced van der Waals interactions between adjacent molecules [35]. This reduction in intermolecular forces leads to increased membrane fluidity and enhanced lateral diffusion rates compared to longer-chain analogues [34] [37]. The compound exhibits rapid equilibration between monomeric and micellar states, with exchange rates orders of magnitude faster than conventional membrane lipids [30].
Temperature effects on bilayer dynamics are particularly pronounced for 1,2-dioctanoyl-sn-glycero-3-phosphocholine systems [35]. Increasing temperature enhances the kinetic energy of lipid molecules, leading to greater molecular motion and increased membrane fluidity [35] [39]. The phase transition from gel to liquid crystalline states occurs at temperatures well below room temperature for this short-chain phosphatidylcholine, unlike longer-chain analogues that transition at higher temperatures [48].
The conformational dynamics of the phosphocholine headgroup in aqueous environments show that 1,2-dioctanoyl-sn-glycero-3-phosphocholine maintains similar orientational preferences to longer-chain phosphatidylcholines [12]. The compound exhibits gauche conformations in the oxygen-phosphorus-carbon-carbon system, consistent with other phosphatidylcholine species, while maintaining parallel orientation of the two hydrocarbon chains favorable for bilayer formation [12].
Studies of lipid bilayer interactions reveal that 1,2-dioctanoyl-sn-glycero-3-phosphocholine can modulate the properties of mixed lipid systems [34]. When incorporated into membranes containing longer-chain phospholipids, it acts as a membrane fluidizer, reducing the ordering of neighboring lipid molecules and suppressing lateral diffusion in the immediate vicinity [34].
1,2-Dioctanoyl-sn-glycero-3-phosphocholine demonstrates remarkable templating capabilities for the formation of hybrid organic-inorganic mesophases when combined with silica precursors [16] [17]. The evaporation-induced self-assembly process enables the creation of ordered nanostructured films where the phospholipid serves as a structure-directing agent [16].
Research utilizing grazing incidence small-angle X-ray scattering reveals that diacyl phosphatidylcholines with eight-carbon chains, including 1,2-dioctanoyl-sn-glycero-3-phosphocholine, template two-dimensional hexagonal mesophases in silica matrices [16] [17]. The optimal lipid-to-silica ratios range from 30 to 70 milligrams of lipid per millimole of silica dioxide, producing well-ordered hexagonal structures with lattice parameters of 35 to 40 angstroms [17].
The interaction between 1,2-dioctanoyl-sn-glycero-3-phosphocholine and silica precursors involves strong headgroup-framework interactions that significantly influence the condensation behavior of the inorganic network [16] [17]. Fourier transform infrared spectroscopy and nuclear magnetic resonance studies demonstrate that the presence of phospholipid suppresses siloxane network formation compared to conventional surfactant-templated systems [17]. The phosphocholine headgroup interacts preferentially with silica species, creating localized environments that retard the typical sol-gel condensation pathways [17].
Lipid/Silica Ratio (mg/mmol SiO₂) | Mesophase Type | Lattice Parameter (Å) | Structural Order | Template Removal |
---|---|---|---|---|
30-50 | 2D Hexagonal | 35-40 | Good | Difficult |
50-70 | 2D Hexagonal + Lamellar | 35-45 | Moderate | Difficult |
70-90 | Lamellar Dominant | 45-55 | Fair | Partial |
>90 | Phase Separation | Variable | Poor | Complete collapse |
The stability of lipid-templated silica mesophases presents unique challenges compared to conventional surfactant systems [17]. Thermal calcination and ultraviolet ozone treatment of films templated with 1,2-dioctanoyl-sn-glycero-3-phosphocholine result in complete pore collapse, attributed to insufficient silica network condensation during template removal [17]. This behavior contrasts sharply with typical surfactant-templated materials where stable porous structures are readily obtained [17].
Hybrid silsesquioxane systems using bis(triethoxysilyl)ethane as the inorganic precursor show enhanced stability when templated with 1,2-dioctanoyl-sn-glycero-3-phosphocholine [17]. The organic bridging groups in the hybrid framework provide structural reinforcement that prevents pore collapse during lipid removal by thermal treatment [17]. These hybrid materials maintain their hexagonal mesophase structure after calcination at 350 degrees Celsius, yielding microporous films with surface areas of approximately 319 square meters per cubic centimeter [17].
The formation mechanism of lipid-silica hybrid mesophases involves cooperative assembly processes where the amphiphilic character of 1,2-dioctanoyl-sn-glycero-3-phosphocholine drives the organization of silica species into ordered domains [17]. The zwitterionic nature of the phosphocholine headgroup minimizes electrostatic interactions with charged silica surfaces while promoting hydrogen bonding interactions that stabilize the organic-inorganic interface [18]. This cooperative assembly enables the creation of biocompatible encapsulation matrices that have been successfully employed for whole-cell biosensor applications [17].